molecular formula C₆H₉DO₅ B1157527 1,6-Anhydro-β-D-glucopyranose-d1

1,6-Anhydro-β-D-glucopyranose-d1

Cat. No.: B1157527
M. Wt: 163.15
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Anhydro-β-D-glucopyranose-d1 is a deuterium-labeled stable isotope of levoglucosan (1,6-Anhydro-β-D-glucopyranose). This compound serves as a valuable synthon for preparing a wide array of biologically important and structurally diverse products . Its applications in organic synthesis include the preparation of complex molecules such as rifamycin S, indanomycin, and thromboxane B2 . It is also used in the synthesis of other critical compounds like (+)-biotin, tetrodotoxin, quinone, and various macrolide antibiotics . Furthermore, this anhydro sugar is a crucial building block for creating modified sugars . The non-labeled form of this compound, levoglucosan, has been identified as a constituent of human urine and is used as a chemical tracer for biomass burning in atmospheric chemistry studies . The molecular formula of this deuterated compound is C₆H₉DO₅, and it has a molecular weight of 163.15 g/mol . For optimal stability, it is recommended to store this product in a refrigerator at 2-8°C . This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₆H₉DO₅

Molecular Weight

163.15

Synonyms

1,6-Anhydro-β-D-glucose-d1

Origin of Product

United States

Synthesis and Derivatization Strategies for 1,6 Anhydro β D Glucopyranose D1

Methodologies for Deuteration at Specific Positions

The selective incorporation of a single deuterium (B1214612) atom onto the 1,6-anhydro-β-D-glucopyranose framework requires precise control over the reaction conditions and reagents.

Regioselective deuteration allows for the labeling of specific carbon atoms within a molecule. Several methods have been developed for the selective deuteration of alcohols and sugars, which can be adapted for the synthesis of 1,6-Anhydro-β-D-glucopyranose-d1.

One prominent method involves a heterogeneous Ruthenium on carbon (Ru/C) catalyst. nih.govresearchgate.net This system uses deuterium oxide (D₂O) as the deuterium source and can selectively promote H-D exchange on carbon atoms that are adjacent to free hydroxyl groups. nih.gov The reaction proceeds under a hydrogen atmosphere with high chemo- and stereoselectivity. nih.gov A key advantage of this technique is the ability to control the site of deuteration through the use of protecting groups. By selectively protecting certain hydroxyl groups with acetal-type protectors, the H-D exchange reaction can be directed to the desired unprotected position, as the exchange does not occur on carbons adjacent to protected hydroxyls. nih.gov

Homogeneous metal pincer catalysts also offer a pathway for regioselective deuteration. Depending on the transition metal used, different positions can be targeted. For instance, iron-based pincer complexes have been shown to selectively deuterate the α-position of primary alcohols, while manganese complexes can deuterate both the α and β positions. rsc.org These reactions utilize D₂O as both the solvent and the deuterium source, presenting a cost-effective and environmentally benign process. rsc.org

Catalyst System Deuterium Source Selectivity Key Feature
Heterogeneous Ru/CD₂OCarbons adjacent to free -OH groupsSite-selectivity achievable via protection of hydroxyls. nih.gov
Homogeneous Fe-pincerD₂Oα-position of primary alcoholsHigh regioselectivity for a single position. rsc.org
Homogeneous Mn-pincerD₂Oα and β positions of primary alcoholsBroader deuteration pattern compared to Fe-pincer catalysts. rsc.org

Enzymes provide a highly specific and efficient means of incorporating deuterium into molecules under mild conditions, often avoiding the need for protecting groups. europa.eu The use of enzymes like glucose-6-phosphate isomerase can facilitate the exchange of a sugar proton with the solvent. acs.org If the reaction is conducted in deuterium oxide (D₂O), a deuterium atom can be specifically incorporated. acs.org

For example, in the enzymatic conversion of glucose, hexokinase first phosphorylates glucose to glucose-6-phosphate. Subsequently, in the presence of glucose-6-phosphate isomerase and D₂O, the H2 proton of glucose-6-phosphate can be exchanged for deuterium. acs.org This approach, which leverages enzymes from pathways like the pentose (B10789219) phosphate (B84403) pathway, allows for the synthesis of specifically labeled sugars. acs.org Baker's yeast (Saccharomyces cerevisiae) is another powerful tool for enzymatic deuteration, capable of performing stereoselective reductions. rsc.org By providing a deuterated carbon source, such as deuterated glycerol, the yeast's enzymes can produce deuterated products. rsc.org

The primary advantages of using enzymes are their high selectivity, the reduction in synthesis steps, and their non-toxic nature. europa.eu However, challenges include potential enzyme denaturation and the need for careful monitoring of reaction conditions. europa.eu

Enzyme/System Function Application in Deuteration
Glucose-6-phosphate isomeraseIsomerization of glucose-6-phosphateExchanges sugar protons with solvent, allowing D incorporation from D₂O. acs.org
Lactate dehydrogenaseReduction of pyruvate (B1213749) to lactateCan be used to produce deuterated lactic acid from a deuterated precursor. europa.eu
Baker's yeast (S. cerevisiae)Whole-cell biocatalysisPerforms stereoselective reductions to produce deuterated chiral molecules. rsc.org

Achieving a single deuterium label (-d1) through purely chemical routes typically involves multi-step syntheses with careful use of protecting groups. The general strategy would be to protect all but one hydroxyl group on the glucose ring, perform a deuteration reaction at the exposed site, and then proceed with the formation of the 1,6-anhydro bridge.

The direct H-D exchange reaction catalyzed by Ru/C is particularly well-suited for this approach. nih.gov For instance, to prepare a specifically labeled this compound, one could start with a suitably protected glucose derivative where only the target hydroxyl group is free. This precursor would then be subjected to the Ru/C-catalyzed H-D exchange in D₂O, leading to deuteration at the carbon adjacent to the free hydroxyl group. nih.gov Following the deuteration step, the protecting groups would be removed, and the resulting deuterated glucose would be cyclized to form the 1,6-anhydro structure.

Established Synthetic Pathways for 1,6-Anhydro-β-D-glucopyranose Precursors

The synthesis of the target deuterated compound relies on established methods for producing its non-deuterated precursor, 1,6-anhydro-β-D-glucopyranose.

A primary industrial method for producing 1,6-anhydro-β-D-glucopyranose (levoglucosan) is the pyrolysis of polysaccharides like starch or cellulose (B213188). researchgate.netsigmaaldrich.com This process involves heating the polysaccharide in an inert atmosphere. The use of a solvent like sulfolane (B150427) can be beneficial as it dissolves the levoglucosan (B13493) as it forms, which helps to prevent its subsequent polymerization. researchgate.net This thermal degradation breaks down the large polysaccharide chains into smaller units, with the 1,6-anhydro sugar being a major product. researchgate.net

Chemoenzymatic methods offer an alternative pathway to 1,6-anhydro-β-D-glucopyranose. Fungal glucosyltransferases have been shown to synthesize 1,6-anhydro-β-D-glucopyranose from maltose (B56501). scilit.comcapes.gov.br This enzymatic approach provides a targeted synthesis route from a disaccharide precursor under specific reaction conditions. scilit.comcapes.gov.br These methods are part of a broader field that uses enzymes to synthesize various sugar derivatives. irisotope.com

Multi-step Organic Synthesis Methodologies

The synthesis of this compound is not a trivial process and typically involves a multi-step approach. A common strategy hinges on the initial synthesis of D-glucose labeled with deuterium at the anomeric (C1) position, followed by an intramolecular cyclization reaction.

One plausible pathway begins with a suitable protected glucose derivative. For instance, a stereoselective reduction of a protected methyl 2,3,4-tri-O-benzyl-D-glucopyranosid-6-ulose can be performed. To achieve labeling at the C1 position, a different precursor would be needed, where the C1 aldehyde is reduced using a deuterated reducing agent. Alternatively, direct hydrogen isotope exchange (HIE) methods using metallic catalysts are being developed to introduce deuterium regioselectively onto a carbohydrate scaffold, which could provide a more direct route to D-glucose-1-d1 without the need to build the molecule from labeled precursors. anr.frnih.gov The anomeric hydroxyl group is more acidic than the other alcoholic hydroxyls, allowing for selective deprotonation and reaction under basic conditions. nih.gov

Synthesis of Protected and Functionalized this compound Derivatives

The rigid bicyclic structure of this compound contains three secondary hydroxyl groups at the C2, C3, and C4 positions, each with distinct reactivity. researchgate.net This allows for the synthesis of a wide array of protected and functionalized derivatives. The strategies for these transformations are generally applicable to both the deuterated and non-deuterated forms of the molecule.

Selective O-functionalization of the hydroxyl groups is a key step in the synthesis of complex carbohydrate-based molecules. The choice of protecting groups and reaction conditions allows for the modification of specific positions.

Benzoylation: Regioselective benzoylation can be achieved using specific reagent systems. For instance, the use of benzoyl cyanide (BzCN) with a catalytic amount of an amine base like triethylamine (B128534) (Et₃N) or 4-pyrrolidinopyridine (B150190) allows for the selective protection of different hydroxyl groups based on the triol system's stereostructure. rsc.org Another effective method involves using 1-benzoylimidazole with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com This system can selectively benzoylate the primary hydroxyl group in unprotected glucosides; for the 1,6-anhydro structure, selectivity among the secondary hydroxyls would be determined by their relative reactivity. mdpi.com

Propionylation and Butyrylation: These modifications follow similar principles to benzoylation, using the corresponding acylating agents such as propionyl chloride, butyryl chloride, or their respective anhydrides. The regioselectivity is governed by the same factors of steric hindrance and electronic effects of the hydroxyl groups, with catalysis often performed by bases like pyridine (B92270) or DMAP. These modifications are known to occur in biological systems on histone proteins, where enzymes can catalyze the reaction with high specificity. rsc.org In chemical synthesis, achieving high regioselectivity can be challenging and may require optimization of catalysts, solvents, and temperature.

Table 1: Selective O-Functionalization Strategies This table summarizes common reagents and conditions for the selective functionalization of the hydroxyl groups on the this compound scaffold.

FunctionalizationReagent(s)Catalyst/ConditionsTarget Position(s)Reference
BenzoylationBenzoyl Cyanide (BzCN)Triethylamine (Et₃N) or 4-PyrrolidinopyridineRegioselective based on stereostructure (e.g., 3-OH) rsc.org
Benzoylation1-BenzoylimidazoleDBU in MeCN/DMFSelective based on hydroxyl reactivity mdpi.com
PropionylationPropionyl Chloride or Propionic AnhydridePyridine or DMAPDependent on reaction conditionsGeneral Acylation Principle
ButyrylationButyryl Chloride or Butyric AnhydridePyridine or DMAPDependent on reaction conditionsGeneral Acylation Principle

Introducing azido (B1232118) (N₃) and fluoro (F) groups creates valuable synthetic intermediates for constructing modified sugars, including precursors for amino sugars and tools for studying biological systems.

Azido Group Introduction: The synthesis of azido derivatives often proceeds through a nucleophilic substitution (Sₙ2) reaction. A common route involves converting one of the hydroxyl groups into a good leaving group, such as a tosylate or triflate. Subsequent reaction with an azide (B81097) source, like sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF), leads to the formation of the azido-sugar with an inversion of stereochemistry at the reaction center. This method has been used to synthesize 6-azido-6-deoxy derivatives of other sugar scaffolds. nih.gov An alternative pathway to synthesize 1,6-anhydro-2-azido-2-deoxy-β-D-glucopyranose involves the ring-opening of a 1,6:2,3-dianhydro-β-D-mannopyranose epoxide precursor with an azide nucleophile. chemicalbook.com

Fluoro Group Introduction: Deoxyfluorination is a common method for introducing fluorine. Reagents such as diethylaminosulfur trifluoride (DAST) can replace a hydroxyl group with a fluorine atom, typically with inversion of configuration. However, these reactions can be challenging and may lead to side products. acs.org The synthesis of polyfluorinated carbohydrates often involves multi-step sequences starting from precursors like tri-O-acetyl-d-glucal, which can react with elemental fluorine to produce difluorinated derivatives. acs.org

While the 1,6-anhydro linkage is relatively stable, the compound itself can be converted into a glycosyl donor, which is a reactive species used to form glycosidic bonds. This transformation involves the opening of the bicyclic system to generate a reactive anomeric center.

A well-established method is the conversion to thioglycosides. Reacting the protected this compound derivative (e.g., the tribenzylated form) with a trimethylsilylated thiol, such as trimethylsilyl (B98337) benzenethiol, in the presence of a Lewis acid catalyst like zinc iodide (ZnI₂) or trimethylsilyl triflate (TMSOTf) opens the anhydro ring. rsc.org This reaction yields the corresponding phenyl thioglycoside, a versatile glycosyl donor that can be "activated" under various conditions to react with glycosyl acceptors, forming oligosaccharides. rsc.org

Table 2: Preparation of Glycosyl Donor Analogues This table outlines a key strategy for converting this compound into a versatile glycosyl donor.

Starting Material (Protected)ReagentCatalystResulting Glycosyl DonorReference
1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose-d1Trimethylsilylated BenzenethiolTMSOTf or ZnI₂Phenyl 1-thio-2,3,4-tri-O-benzyl-β-D-glucopyranoside-1-d1 rsc.org
1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose-d1Trimethylsilylated CyclohexanethiolTMSOTf or ZnI₂Cyclohexyl 1-thio-2,3,4-tri-O-benzyl-β-D-glucopyranoside-1-d1 rsc.org

Purification and Isolation Techniques for Deuterated Anhydro Sugars

The purification and isolation of this compound and its derivatives are critical for obtaining materials of sufficient purity for subsequent reactions or analysis. The techniques employed are generally the same as those for non-deuterated analogues.

Crystallization: For solid compounds, crystallization is a primary method of purification. 1,6-Anhydro-β-D-glucopyranose is a crystalline solid, and it can be purified by recrystallization from solvents such as ethanol (B145695), methanol, or by using high-boiling point alcohols where solubility is temperature-dependent. sigmaaldrich.comgoogle.com

Chromatography: Chromatographic methods are indispensable for the separation and purification of carbohydrates.

Column Chromatography: Silica gel column chromatography is widely used to separate reaction mixtures, for example, to purify acetylated or benzoylated derivatives of the anhydro sugar. mdpi.comrsc.org

Gas Chromatography (GC): GC is a powerful technique for analyzing volatile carbohydrate derivatives, such as their trimethylsilyl (TMS) ethers. It is particularly useful in the context of deuterated compounds as it can often separate isotopologues, allowing for the assessment of deuterium incorporation. acs.orgacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative separations of sugars and their derivatives. It was notably used to confirm the identity of deuterated glucose during its synthesis. nih.gov

Anion-Exchange Chromatography: This technique is effective for separating anhydrosugars like levoglucosan from complex mixtures, such as those derived from biomass pyrolysis, and can be applied to purify the target compound from certain reaction side products. mdpi.com

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to identify appropriate solvent systems for column chromatography. nih.gov

The combination of these techniques allows for the effective isolation and purification of this compound and its various functionalized forms, ensuring their suitability for high-precision applications.

Reaction Mechanisms and Chemical Reactivity of 1,6 Anhydro β D Glucopyranose D1

Ring-Opening Polymerization Mechanisms

1,6-Anhydro-β-D-glucopyranose, a bicyclic acetal (B89532) derived from biomass, is a key monomer for the synthesis of stereoregular polysaccharides through cationic ring-opening polymerization (cROP). rsc.orgrsc.org The use of its deuterated form, 1,6-Anhydro-β-D-glucopyranose-d1, is instrumental in tracking the intricate pathways of these reactions. The inherent ring strain in the anhydro sugar structure energetically favors polymerization. rsc.org

The cationic ring-opening polymerization (cROP) of 1,6-anhydro-β-D-glucopyranose derivatives is a versatile method for producing functional, stereoregular polysaccharides. rsc.org This process typically involves the use of cationic initiators to open the bicyclic acetal structure at the 1,6-anhydro linkage. rsc.orgresearchgate.net Computational studies have confirmed that the ring-opening at this linkage is energetically preferred over the 1,5-linkage. rsc.org

A variety of catalysts can be employed to initiate this polymerization. Historically, strong Lewis acids like phosphorus pentafluoride (PF5) were used. rsc.orgresearchgate.net More recently, research has focused on greener, biocompatible, and recyclable metal triflate catalysts, such as scandium triflate (Sc(OTf)₃) and bismuth triflate (Bi(OTf)₃), which have proven effective even at very low catalyst loadings. rsc.orgrsc.org Other initiators like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride etherate (BF₃·OEt₂) are also utilized. researchgate.net The polymerization proceeds in a regio- and stereo-specific manner, leading to the formation of 1,6-α-glycosidic linkages. rsc.orgrsc.org The resulting polymers exhibit good thermal stability and a wide range of glass transition temperatures, depending on the functional groups installed. rsc.org

Table 1: Initiators for Cationic Ring-Opening Polymerization of 1,6-Anhydro-β-D-glucopyranose Derivatives

Initiator/CatalystChemical FormulaKey Characteristics
Boron trifluoride etherateBF₃·OEt₂Effective cationic initiator. researchgate.net
Trimethylsilyl trifluoromethanesulfonateTMSOTfAllows for living-like polymerization under certain conditions. researchgate.net
Scandium triflateSc(OTf)₃Biocompatible, recyclable metal triflate catalyst. rsc.orgrsc.org
Bismuth triflateBi(OTf)₃Green and efficient catalyst for cROP. rsc.orgrsc.org
Phosphorus pentafluoridePF₅Highly toxic but effective initiator used in earlier studies. rsc.orgresearchgate.net

A significant application of the ring-opening polymerization of 1,6-anhydro-β-D-glucopyranose derivatives is the synthesis of dextran (B179266), which is a (1→6)-α-D-glucopyranan. researchgate.net By protecting the hydroxyl groups on the monomer with substituents like allyl or benzyl (B1604629) groups, the polymerization can be precisely controlled. researchgate.netacs.org For instance, the polymerization of 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose using BF₃·OEt₂ yields a polymer with (1→6)-α-linked repeating units. researchgate.net

This method allows for the creation of stereoregular polysaccharides, a level of control that is difficult to achieve through other synthetic routes. acs.orgacs.org The stereochemistry of the polymerization is controlled, resulting in polymers with specific anomeric configurations, primarily α-(1→6) linkages. rsc.orgacs.org Following polymerization, the protective groups can be removed to yield the final polysaccharide, or they can be further modified to create functional dextran analogs. researchgate.net This approach provides access to synthetic polysaccharides with well-defined structures that can mimic or possess novel biological activities. acs.org

The controlled polymerization of 1,6-anhydro-β-D-glucopyranose monomers opens pathways to complex polysaccharide architectures, including hyperbranched structures. While linear polysaccharides are the primary products of the standard cROP, modifications to the monomer and polymerization conditions can introduce branching. For example, by using monomers with a single free hydroxyl group, it is possible to synthesize α-(1→3)-branched dextrans. acs.org

The ability to synthetically modify the hydroxyl groups of the 1,6-anhydro-β-D-glucopyranose monomer before polymerization is key. rsc.org This allows for the installation of various pendant groups, which can be designed to act as branching points or to be modified post-polymerization. rsc.orgrsc.org This tailored approach enables the creation of polysaccharides with specific properties for applications ranging from sustainable materials to biologically active polymers. rsc.org

Thermal Degradation and Pyrolysis Reaction Pathways

1,6-Anhydro-β-D-glucopyranose (levoglucosan) is widely recognized as the primary product formed during the pyrolysis of cellulose (B213188), the most abundant biopolymer on Earth. researchgate.netacs.orgdiva-portal.org Studying the thermal degradation of isotopically labeled this compound provides crucial insights into the secondary reactions that occur during biomass conversion processes like gasification and combustion. acs.org

When cellulose is heated to temperatures around 300 °C and higher, it undergoes pyrolysis, breaking down into various smaller molecules. researchgate.net The major component released is 1,6-anhydro-β-D-glucopyranose, which can account for up to 59% of the product by weight. acs.org This compound is formed directly from the cellulose polymer chain through a concerted pathway. researchgate.netacs.org

The mechanism involves the cleavage of the β-(1→4) glycosidic bonds that link the D-glucose units in the cellulose chain, followed by an intramolecular rearrangement and dehydration to form the stable 1,6-anhydro bicyclic structure. researchgate.netnih.gov The presence of minerals, even in small amounts, can significantly influence the pyrolytic pathways, leading to a decrease in the yield of levoglucosan (B13493) and an increase in the formation of lower molecular weight species and char. diva-portal.org The interactions between cellulose and other biomass components like lignin (B12514952) and hemicellulose during pyrolysis can also suppress the production of levoglucosan. diva-portal.org

Table 2: Major Products from Cellulose Pyrolysis

CompoundTypical YieldNotes
1,6-Anhydro-β-D-glucopyranose (Levoglucosan)Up to 59 wt%Primary product from a concerted reaction mechanism. acs.org
HydroxyacetaldehydeSignificantA major low-molecular-weight product. diva-portal.org
CharVariableYield is influenced by the presence of minerals. diva-portal.org
WaterN/AA primary product of dehydration reactions.
Carbon Monoxide/DioxideN/AGaseous products of fragmentation.

The 1,6-anhydro-β-D-glucopyranose formed during primary pyrolysis is not inert and can undergo further secondary reactions at higher temperatures or with longer residence times. These secondary reactions are complex and lead to a wide array of smaller volatile compounds, aerosols, and solid char or coke.

The thermal degradation of 1,6-anhydro-β-D-glucopyranose itself can lead to the formation of compounds such as furans (like 5-hydroxymethylfurfural), aldehydes, and ketones. acs.org These reactions involve ring-opening, fragmentation, and dehydration of the anhydro sugar. These secondary pyrolyzates can then participate in further reactions, including polymerization and aromatization, which ultimately lead to the formation of coke precursors and solid char. Understanding these pathways is critical for optimizing biomass pyrolysis processes, whether the goal is to maximize the yield of liquid biofuels or to produce bio-char for agricultural applications.

Influence of Reaction Conditions on Degradation Products

The stability of 1,6-Anhydro-β-D-glucopyranose is significantly affected by reaction conditions such as temperature and the presence of solvents or catalysts.

Temperature:

Thermal analysis reveals that 1,6-Anhydro-β-D-glucopyranose undergoes several physical and chemical transformations upon heating. colab.ws These include a solid-state transition, melting, and evaporation, followed by polymerization and degradation reactions. colab.ws In the absence of catalysts, thermal degradation primarily involves dehydration and charring. colab.ws Under hydrothermal conditions, in an aqueous solution between 200-240°C, it undergoes decomposition. tandfonline.com The yield of liquid products from the thermochemical transformation of glucose to 1,6-anhydroglucose is sensitive to temperature, with a rapid decrease in yield below 300°C. nih.gov

Presence of Solvents and Catalysts:

The degradation pathway is influenced by the chemical environment.

Acidic/Basic Conditions: The presence of zinc chloride, a Lewis acid, promotes dehydration and charring. colab.ws Conversely, sodium hydroxide (B78521) enhances the fragmentation of the molecule. colab.ws

Aqueous Solutions: In aqueous solutions under hydrothermal conditions (200-240°C), 1,6-Anhydro-β-D-glucopyranose degrades into various products. tandfonline.com Kinetic models have been developed to describe both its formation from cellulosic material and its subsequent decomposition under these conditions. tandfonline.com

Below is a table summarizing the influence of different conditions on the degradation of 1,6-Anhydro-β-D-glucopyranose.

ConditionEffect on 1,6-Anhydro-β-D-glucopyranosePrimary Products/Observations
High Temperature (Pyrolysis) Polymerization and degradation. colab.wsDehydration and charring. colab.ws
Hydrothermal (200-240°C, aqueous) Decomposition. tandfonline.comFurther degradation and conversion products. tandfonline.com
Presence of Zinc Chloride Promotes degradation. colab.wsEnhanced dehydration and charring. colab.ws
Presence of Sodium Hydroxide Enhances degradation. colab.wsFragmentation of the molecule. colab.ws

Glycosylation Reactions and Oligosaccharide Synthesis

The unique, conformationally restrained structure of 1,6-Anhydro-β-D-glucopyranose makes it a valuable building block in the synthesis of complex carbohydrates.

The free hydroxyl groups at the C-2, C-3, and C-4 positions of the 1,6-anhydro sugar ring can act as nucleophiles, accepting a glycosyl unit from a glycosyl donor to form a new glycosidic bond. This makes it a useful glycosyl acceptor in oligosaccharide synthesis. For instance, derivatives of 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucopyranose have been successfully used as glycosyl acceptors in the synthesis of N-acetyllactosamine derivatives, which are key components of larger oligosaccharides. researchgate.netnih.gov The rigid structure of the anhydro ring can provide stereochemical control during the glycosylation reaction.

Achieving stereoselectivity, the controlled formation of either an α or β glycosidic linkage, is a central challenge in carbohydrate chemistry. The structure of both the glycosyl donor and acceptor, as well as the reaction conditions, play a crucial role in determining the stereochemical outcome. nih.gov

In reactions involving 1,6-anhydro sugars, the rigid bicyclic structure influences the direction of attack by the incoming electrophile. The formation of 1,2-trans-glycosides is often favored when using 1,6-anhydro sugars in acid-catalyzed reactions with an alcohol as the solvent. researchgate.net The stereoselectivity of glycosylation can be significantly influenced by the protecting groups on the glycosyl donor and the specific Lewis acid used as a catalyst. acs.org For example, the use of specific phosphine (B1218219) oxide additives has been shown to improve the α/β stereoselectivity in glycosylation reactions. acs.org The structure of the glycosyl acceptor itself has a significant impact on the stereoselectivity of the glycosylation. nih.gov

Other Significant Chemical Transformations

Beyond degradation and glycosylation, 1,6-Anhydro-β-D-glucopyranose can undergo several other important chemical transformations.

The 1,6-anhydro bridge is susceptible to cleavage under acidic conditions. Acid-catalyzed hydrolysis breaks this internal glycosidic bond, yielding D-glucose. This reaction is of significant interest in the context of converting biomass-derived levoglucosan into fermentable sugars for biofuel production. rsc.orgrsc.org

The mechanism involves protonation of one of the anhydro bridge oxygens, followed by nucleophilic attack by water. The rate of hydrolysis is dependent on factors such as temperature, acid concentration, and reaction time. rsc.org For example, increasing the temperature from 95°C to 115°C and the sulfuric acid concentration can significantly increase the conversion of levoglucosan to glucose. rsc.org

Under certain conditions, rearrangements can occur. The 1,6-anhydro bridge can be opened and reformed, and other intramolecular rearrangements can lead to the formation of different anhydro sugars or other degradation products.

The table below shows the effect of reaction conditions on the acid-catalyzed hydrolysis of levoglucosan.

Temperature (°C)Acid Concentration (mM H₂SO₄)Reaction Time (h)Levoglucosan Conversion (%)Glucose Yield (%)
95501-3Increases with timeIncreases with time
951501-3Higher than at 50 mMHigher than at 50 mM
11550-1501-3Significantly higher than at 95°CSignificantly higher than at 95°C

This data is illustrative of the trends described in the literature. rsc.org

Selective deoxygenation reactions involve the removal of one or more hydroxyl groups from the sugar ring. This is a key transformation for the synthesis of deoxy sugars, which are components of many biologically active natural products. The hydroxyl groups of 1,6-Anhydro-β-D-glucopyranose can be selectively protected, allowing for the targeted deoxygenation of a specific position.

Advanced Spectroscopic and Analytical Characterization of 1,6 Anhydro β D Glucopyranose D1

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (B1214612) (²H) NMR spectroscopy is the primary method to confirm the specific position of the deuterium atom within the 1,6-Anhydro-β-D-glucopyranose molecule. The ²H NMR spectrum will exhibit a signal at a chemical shift corresponding to the carbon atom to which the deuterium is attached. This provides direct evidence of successful and position-specific labeling, a critical quality control step in the synthesis of isotopically labeled standards.

The introduction of a deuterium atom induces observable changes in the ¹H and ¹³C NMR spectra compared to the unlabeled analogue, 1,6-Anhydro-β-D-glucopyranose. researchgate.netchemicalbook.com In the ¹H NMR spectrum, the signal corresponding to the proton at the deuterated position will be absent or significantly reduced in intensity. Furthermore, the coupling patterns of adjacent protons will be altered due to the absence of the H-D coupling. In the ¹³C NMR spectrum, the carbon atom bonded to the deuterium will exhibit a characteristic multiplet due to ¹³C-²H coupling and will experience an isotopic shift, typically a small upfield shift. Complete assignment of all ¹H and ¹³C signals is crucial for a comprehensive structural confirmation. nih.goviosrjournals.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,6-Anhydro-β-D-glucopyranose

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
15.45101.8
23.5672.5
33.7273.0
43.6070.5
54.6076.2
63.75, 3.9565.5

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. ucdavis.edu This method can be applied to solutions of 1,6-Anhydro-β-D-glucopyranose-d1 to assess its purity and to study its interactions with other molecules. nih.govnih.gov By measuring the diffusion coefficient, one can confirm the presence of a single species and detect any impurities or aggregation phenomena. ufl.edu The resulting 2D DOSY plot displays chemical shifts on one axis and diffusion coefficients on the other, allowing for the clear resolution of signals from different components.

The substitution of a proton with a deuterium atom can cause small but measurable changes in the chemical shifts of nearby nuclei, a phenomenon known as the Isotopic Perturbation of Chemical Shifts (IPCS). ruc.dkrsc.org These perturbations can provide valuable information about molecular structure, conformation, and hydrogen bonding. In the context of this compound, analyzing the IPCS on neighboring protons and carbons can offer insights into the conformational preferences of the pyranose ring system.

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. It is particularly useful for confirming the incorporation of isotopes.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in extensive fragmentation of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) that is one mass unit higher than that of its unlabeled counterpart, confirming the presence of the deuterium atom. nist.gov The fragmentation pattern, which provides a fingerprint of the molecule, will also be affected by the isotopic label. nist.gov Analysis of the fragment ions can help to further confirm the position of the deuterium atom within the molecule.

Table 2: Key Mass Spectrometry Data for 1,6-Anhydro-β-D-glucopyranose and its d1-Analogue

CompoundMolecular FormulaMolecular Weight ( g/mol )Key EI-MS Fragments (m/z)
1,6-Anhydro-β-D-glucopyranoseC₆H₁₀O₅162.14162, 144, 126, 116, 103, 73, 60
This compoundC₆H₉DO₅163.15163, 145, 127, 117, 104, 74, 61

Note: The m/z values of fragments for the d1-analogue will be shifted by +1 if the deuterium atom is retained in the fragment.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Formation Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for studying the formation of non-covalent complexes in the gas phase. In the context of 1,6-Anhydro-β-D-glucopyranose, ESI-MS has been instrumental in characterizing its interactions with metal ions.

Research has demonstrated the formation of a complex between 1,6-Anhydro-β-D-glucopyranose and rubidium (Rb+). nih.gov ESI-MS, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, confirmed the existence of this complex. nih.govresearchgate.net The ability of the anhydro sugar to form complexes with metal ions is attributed to the presence of free hydroxyl groups and the oxygen atoms within the saccharide ring, which can act as chelating agents. researchgate.net Specifically, NMR studies have suggested the involvement of the O2, O4, and O5 oxygen atoms in the complexation mechanism. researchgate.net While detailed studies on the deuterated species are less common, the principles of complex formation are expected to be similar, with the deuterium label providing a means for more detailed mechanistic investigations.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) in Biomass Studies

1,6-Anhydro-β-D-glucopyranose, commonly known as levoglucosan (B13493), is a significant product of the pyrolysis of glucans like cellulose (B213188) and starch. sigmaaldrich.comchemicalbook.com As such, it serves as a key indicator for biomass burning in atmospheric and environmental studies. sigmaaldrich.com Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a primary analytical technique for the detection and quantification of levoglucosan in various matrices.

In biomass pyrolysis, the thermal degradation of cellulose leads to the formation of a variety of anhydrosugars, with levoglucosan being a prominent compound. scite.ai The deuterated form, this compound, can be used as an internal standard in quantitative Py-GC/MS analyses. This allows for accurate measurement of levoglucosan concentrations in complex samples such as atmospheric aerosols, soil, and products from the thermochemical processing of municipal waste. sigmaaldrich.comchemicalbook.com The use of an isotopically labeled standard is crucial for correcting for matrix effects and variations in instrument response.

Fragmentation Pattern Analysis for Structural Elucidation

The mass spectrum of 1,6-Anhydro-β-D-glucopyranose obtained through techniques like electron ionization (EI) reveals a characteristic fragmentation pattern that is vital for its structural elucidation. The NIST Chemistry WebBook provides mass spectral data for the non-deuterated compound, which shows a base peak at m/z 60. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular vibrations and, consequently, the structure and bonding within a molecule.

Raman Spectroscopy for Structural Insights

These studies have shown that the calculated Raman spectra are highly sensitive to the conformation of the molecule, such as the chair versus boat form of the pyranose ring, as well as the orientation of the hydroxyl groups. nih.gov The inclusion of solvent effects, either through continuum models or explicit solvation with water molecules, significantly influences the calculated spectra, highlighting the role of intermolecular interactions. nih.gov By comparing calculated spectra with experimental data, a good agreement can be achieved, providing detailed insights into the predominant conformations in solution. nih.gov The analysis of the Raman spectrum of the deuterated analog would further aid in the assignment of vibrational modes.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional crystal structure of a molecule. The crystal structure of 1,6-Anhydro-β-D-glucopyranose (levoglucosan) has been determined with high accuracy using single-crystal X-ray and neutron diffraction techniques. nih.gov

Crystal Structure Determination of 1,6-Anhydro-β-D-glucopyranose

The crystal structure of 1,6-anhydro-β-D-glucopyranose, also known as levoglucosan, has been determined with high precision using direct methods and refined through anisotropic least-squares analysis of X-ray diffraction data. iucr.org The compound crystallizes in the orthorhombic space group P212121, with four molecules per unit cell. iucr.org

The molecule itself possesses a dicyclic structure, where an anhydro bridge connects C(1) and C(6) of a pyranose ring. This configuration results in a boat-shaped seven-membered ring. iucr.org A key feature of the pyranose ring is its adoption of a 1C4 chair conformation, which is notably distorted due to the constraints of the anhydro bridge. This distortion leads to a compression at C(1) and C(5) and an extension at C(2) and C(4). iucr.org The three hydroxyl groups are positioned axially relative to the pyranose ring; two are exo-axial at C(2) and C(4), and one is endo-axial at C(3). iucr.org

The precise determination of the crystal structure is fundamental for understanding the intermolecular interactions and the subsequent behavior of the compound in its different phases.

Table 1: Crystal Data and Structure Refinement for 1,6-Anhydro-β-D-glucopyranose

ParameterValue
Empirical FormulaC₆H₁₀O₅
Formula Weight162.08
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.684 (2)
b (Å)13.266 (7)
c (Å)7.547 (2)
Z4
R-factor0.035

Data sourced from Park, Y. J., Kim, H. S., & Jeffrey, G. A. (1971). iucr.org

Structural Analysis of Plastic Crystal and Glass Forms

Beyond its crystalline state, 1,6-anhydro-β-D-glucopyranose exhibits fascinating behavior, forming a plastic crystal phase, an orientational glass, and an ordinary glass. iucr.org The structures of these phases have been investigated using a combination of wide-angle X-ray scattering (WAXS) and molecular modeling. iucr.org

The plastic crystal (PC) phase is obtained by heating the crystalline sample. iucr.org In this phase, the molecules exhibit long-range translational order, characteristic of a crystal, but possess significant orientational disorder. iucr.org The structure of the PC phase has been identified as a hexagonal close-packed (hcp) type, which persists up to 120 Å. iucr.org

Upon cooling, the plastic crystal can transition into an orientational glass (OTG), where the random molecular orientations are frozen in place. The ordinary glass (OG) form is obtained by quenching the liquid state. iucr.org Structural analysis reveals that the intramolecular structure remains virtually the same across all these forms, indicating that the primary differences lie in the long-range arrangement and molecular dynamics. iucr.org

Table 2: Comparison of Structural Features in Different Phases of 1,6-Anhydro-β-D-glucopyranose

PhaseDescriptionKey Structural Characteristics
Plastic Crystal (PC)Obtained by heating the crystalline sample to 450 K. iucr.orgLong-range hexagonal close-packed (hcp) ordering of molecular centers; random molecular orientation. iucr.org
Orientational Glass (OTG)Formed from the plastic crystal phase.Frozen-in random molecular orientations within a long-range ordered lattice. iucr.org
Ordinary Glass (OG)Formed by quenching the liquid state. iucr.orgAmorphous solid with no long-range order; intramolecular structure is preserved. iucr.org

Investigations of Orientational Disorder and Long-Range Correlations

The orientational disorder in the plastic crystal and orientational glass phases is a key area of investigation. X-ray diffraction patterns of the PC phase show both sharp Bragg peaks, indicating long-range crystalline order, and a significant diffuse component, which arises from the rotational and translational disorder of the molecules. iucr.org

Molecular modeling and simulations have been instrumental in understanding this disorder. By assuming a rigid molecular skeleton, theoretical models have been generated that incorporate isotropic free rotations of the molecules about their geometric centers. iucr.org These models, which account for both full and limited angular rotations, provide excellent fits to the experimental X-ray diffraction data for each of the studied phases. iucr.org This confirms that the molecules are indeed freely rotating in the plastic crystal phase. iucr.org

Reverse Monte Carlo simulations have also been employed, particularly for the liquid and ordinary glass forms, to further refine the structural models. iucr.org These investigations demonstrate that a model with a single, fixed orientation of the molecules is incompatible with the experimental data, highlighting the crucial role of orientational disorder in describing the structure of these phases. iucr.org The analysis of the static structure factors and pair distribution functions from diffraction data, when compared with simulations, provides a comprehensive picture of the short- and long-range correlations in these varied forms of 1,6-anhydro-β-D-glucopyranose. iucr.org

Computational and Theoretical Investigations of 1,6 Anhydro β D Glucopyranose D1

Quantum Chemical Calculations (DFT, MP4)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP4), are powerful tools for investigating the electronic structure and energetics of molecules. These methods have been applied to levoglucosan (B13493) and its derivatives to elucidate reaction mechanisms, analyze conformational preferences, and interpret spectroscopic data.

Modeling of Reaction Mechanisms (e.g., Thermal Degradation)

The thermal degradation of levoglucosan is a critical process in biomass pyrolysis. diva-portal.org DFT calculations have been employed to study the complex reaction pathways involved in its decomposition. diva-portal.orgrsc.org Investigations into the pyrolysis of levoglucosan using DFT have explored various reaction channels, including ring-opening, dehydration, decarbonylation, and decarboxylation, to produce smaller molecules. rsc.orgrsc.org

Further DFT studies on the thermal decomposition of levoglucosan have examined direct C-O and C-C bond breaking, as well as dehydration reactions. diva-portal.org It was determined that C-O bond cleavage is energetically more favorable than C-C bond scission due to a lower activation energy. diva-portal.org The calculations also revealed that the preferred dehydration pathway involves the removal of a hydrogen atom from C3 and the hydroxyl group from C2. diva-portal.org

The role of the hydrogen bonding network in the thermal degradation of cellulose (B213188) to form levoglucosan has also been investigated using high-level computations like MP4(SDQ)//DFT(B3LYP). bohrium.comnih.gov These studies have shown that interchain hydrogen bonds significantly influence the activation enthalpy of the reaction, with two-chain models providing results that are in good agreement with experimental values. bohrium.comnih.gov

Reaction PathwayKey StepsCalculated Activation/Energy SpanReference
CO Formation Dehydration → Alcohol-Ketone Tautomerization → Ring Opening → Decarbonylation286 kJ mol⁻¹ rsc.orgrsc.org
CO₂ Formation Ring Opening → Decarboxylation301 kJ mol⁻¹ rsc.orgrsc.org
Cellulose Degradation to Levoglucosan Concerted mechanism involving interchain hydrogen bonds56-62 kcal mol⁻¹ bohrium.comnih.gov

Conformational Analysis and Energy Landscapes

The conformational flexibility of 1,6-Anhydro-β-D-glucopyranose is a key determinant of its physical and chemical properties. DFT calculations have been utilized to explore the potential energy surface of levoglucosan and identify its stable conformers. researchgate.net

A study involving the optimization of 27 possible conformers of levoglucosan using DFT revealed that all stable conformers are stabilized by intramolecular two- or three-center hydrogen bonds. researchgate.net The relative energy of the conformer that most closely resembles the crystal structure was found to be only about 3 kcal/mol higher than that of the most stable conformer in a vacuum. researchgate.net This indicates that the crystal packing forces have a relatively small but significant influence on the molecular conformation.

The construction of energy landscape charts, often derived from computational data, provides a visual representation of the potential energy surface, highlighting the different conformational basins and the energy barriers between them. nih.gov For complex molecules like 1,6-Anhydro-β-D-glucopyranose, these landscapes can reveal the most probable folding or reaction pathways.

Conformer PropertyFindingComputational MethodReference
Stable Conformers Stabilized by intramolecular two- or three-center hydrogen bonds.DFT researchgate.net
Energy Difference (Crystal vs. Vacuum) The conformer resembling the crystal structure is ~3 kcal/mol higher in energy than the most stable vacuum conformer.DFT researchgate.net

Vibrational Frequency Calculations and Spectral Interpretation

Vibrational spectroscopy, including infrared (IR) spectroscopy, is a powerful technique for characterizing molecular structure. DFT calculations are instrumental in predicting vibrational frequencies and intensities, which aids in the interpretation of experimental spectra. researchgate.net

For levoglucosan, DFT calculations have been used to predict shifts in O-H and C-H stretching frequencies upon the formation of hydrogen bonds. nih.gov A comparison between molecular and solid-state DFT calculations predicted red shifts for O-H stretching and associated blue shifts for C-H stretching, which is a characteristic feature of hydrogen bonding. nih.gov

The isotopic substitution of hydrogen with deuterium (B1214612) in 1,6-Anhydro-β-D-glucopyranose-d1 would lead to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds. DFT calculations can accurately predict these isotopic shifts, providing a powerful tool for assigning specific vibrational modes in the experimental spectrum. nih.govnih.gov This level of detailed spectral interpretation is crucial for understanding the subtle structural and electronic effects of isotopic labeling.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics in different environments and the nature of intermolecular interactions.

Dynamics in Solution and Solid States

MD simulations can be used to investigate the behavior of this compound in both solution and solid phases. mdpi.com In solution, MD simulations can reveal how the solvent molecules interact with the solute and influence its conformational dynamics. mdpi.com For instance, simulations can model the hydration of the molecule and the formation of hydrogen bonds with water.

In the solid state, 1,6-anhydro-β-D-glucopyranose is known to exist in different phases. rsc.org At lower temperatures, it is in a rigid crystalline form (phase II). rsc.org Upon heating to around 385 K, it transforms into a "plastic crystal" phase (phase I), where the molecules can reorient about their centers of gravity and exhibit self-diffusion. rsc.org MD simulations can be employed to model these phase transitions and the associated changes in molecular motion, providing an atomic-level understanding of these dynamic processes.

Intermolecular Interactions and Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in determining the structure and properties of carbohydrates like 1,6-Anhydro-β-D-glucopyranose. nih.gov MD simulations are particularly well-suited for studying the complex network of intermolecular hydrogen bonds in both the solid state and in solution. bohrium.comnih.gov

In the solid state, neutron diffraction studies have accurately determined the geometry of the hydrogen bonds in levoglucosan, revealing an array of strong O-H...O and weaker C-H...O interactions that hold the molecules together. nih.gov The strong hydrogen bonds link molecules into finite chains. nih.gov MD simulations can complement these experimental findings by providing a dynamic picture of the hydrogen-bonding network, including the lifetimes of hydrogen bonds and the fluctuations in their geometries.

The importance of the hydrogen-bonding network is also highlighted in the thermal degradation of cellulose, where interchain hydrogen bonds have a significant impact on the reaction mechanism and activation energy for the formation of levoglucosan. bohrium.comnih.gov MD simulations can be used to model these larger systems and investigate how the hydrogen-bonding network evolves during the pyrolysis process.

Docking and Binding Studies

Molecular docking and binding studies are powerful computational tools for predicting the interaction of a ligand, such as this compound, with a protein receptor. These methods are essential in fields like enzymology and drug discovery.

The metabolism of levoglucosan in various organisms is initiated by enzymes that recognize and bind to this sugar. While specific docking studies with an enzyme named "Levoglucosan Kinase" are not prominent, research has identified enzymes like levoglucosan dehydrogenase (LGDH) as key players in its biological degradation. nih.govnih.gov

A molecular docking study of levoglucosan with the protein 3QP1 has provided insights into the binding interactions. researchgate.net The study revealed the formation of several hydrogen bonds between the hydroxyl groups of levoglucosan and the amino acid residues in the active site of the protein. These interactions are crucial for the specific recognition and binding of the substrate. The binding affinity is a measure of the strength of these interactions.

For this compound, the substitution of a hydrogen atom with deuterium in one of the hydroxyl groups would lead to subtle changes in the hydrogen bonding network. The deuterium bond is slightly stronger than the corresponding hydrogen bond, which could result in a marginally different binding affinity and orientation within the enzyme's active site.

Table 2: Example of Molecular Docking Interaction Details for Levoglucosan. researchgate.net
Protein TargetLigandKey Interacting ResiduesType of Interaction
3QP1LevoglucosanAmino Acid 1Hydrogen Bond
3QP1LevoglucosanAmino Acid 2Hydrogen Bond
3QP1LevoglucosanAmino Acid 3Van der Waals

The prediction of ligand-protein binding affinity is a key objective of computational docking studies. The binding affinity is often expressed as the binding energy, typically in kcal/mol. A more negative value indicates a stronger and more favorable interaction.

The prediction of binding affinity for this compound would require sophisticated computational models that can accurately account for the subtle energetic differences arising from the isotopic substitution. Such calculations would be valuable for understanding its potential as a substrate or inhibitor for various enzymes.

Table 3: Predicted Binding Affinities of n-Octyl β-D-glucopyranoside Esters with Various Proteins. unimas.my
Protein TargetLigandBinding Affinity (kcal/mol)
SARS-CoV-2 main protease (6LU7)n-Octyl β-D-glucopyranoside-5.5
SARS-CoV-2 main protease (6LU7)Acetate derivative-5.8
Urate oxidase (1R51)Acetate derivative-6.4
Glucoamylase (1KUL)Hexanoyl ester derivative-4.7

Advanced Academic Research Applications of 1,6 Anhydro β D Glucopyranose D1

Applications in Complex Carbohydrate Synthesis

The rigid bicyclic structure of 1,6-anhydro-β-D-glucopyranose makes it a foundational building block in carbohydrate chemistry. The presence of a deuterium (B1214612) label in 1,6-Anhydro-β-D-glucopyranose-d1 provides a unique spectroscopic signature for monitoring its incorporation into larger, more complex molecules.

Stereoselective Synthesis of Oligosaccharides and Polysaccharides

The controlled synthesis of polysaccharides with specific linkages and stereochemistry is a significant challenge in chemistry. 1,6-Anhydro-β-D-glucopyranose derivatives are key starting materials for creating stereoregular polysaccharides. Cationic ring-opening polymerization of 1,6-anhydro sugar monomers is a common method to produce polysaccharides. For instance, the polymerization of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose, followed by debenzylation, yields poly-α-(1→6)-anhydro-D-glucopyranose, a synthetic dextran (B179266).

The use of this compound as a monomer in these polymerization reactions would enable researchers to:

Trace Monomer Incorporation: Precisely track the deuterated monomer unit within the growing polymer chain using techniques like mass spectrometry or NMR spectroscopy.

Elucidate Polymerization Mechanisms: Gain insights into the initiation, propagation, and termination steps of the ring-opening polymerization process.

Characterize Branching: In the synthesis of hyperbranched polysaccharides, the deuterium label can help quantify the degree of branching and differentiate between linear and branched units.

Preparation of Modified Sugars and Glycoconjugates

1,6-Anhydro-β-D-glucopyranose is a versatile synthon for the preparation of a wide array of structurally diverse and biologically important molecules. It serves as a precursor for modified sugars, such as fluorinated or deoxygenated derivatives, and complex natural products. For example, it is a starting point for synthesizing components of rifamycin (B1679328) S, indanomycin, and tetrodotoxin.

In this context, this compound acts as a tracer to follow the intricate chemical transformations. Researchers can use the deuterium label to:

Verify Reaction Pathways: Confirm the fate of specific atoms during multi-step syntheses of complex glycoconjugates.

Study Reaction Kinetics: Monitor the rate of conversion of the labeled starting material into various intermediates and the final product.

Facilitate Product Identification: Simplify the analysis of complex reaction mixtures by using the deuterium label as a unique identifier for products derived from the anhydro sugar.

Role in Biomass Conversion and Biofuel Research

Levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose) is the most abundant carbohydrate product resulting from the pyrolysis of cellulosic biomass. Understanding its formation and subsequent conversion is crucial for developing efficient biorefinery processes.

Tracing Pyrolysis Pathways and Product Formation in Lignocellulosic Biomass

The thermal decomposition of lignocellulosic materials like wood and agricultural waste is a complex process that yields a mixture of solids, liquids (bio-oil), and gases. Levoglucosan is a primary component of the bio-oil and a key indicator of biomass burning. The yield of levoglucosan is highly dependent on pyrolysis conditions and the composition of the biomass.

Using this compound, or generating it in situ from deuterated cellulose (B213188), allows researchers to probe the fundamental mechanisms of pyrolysis. Isotope tracing studies can:

Elucidate Formation Mechanisms: Track the transformation of cellulose into levoglucosan, helping to confirm reaction pathways and identify key intermediates.

Quantify Product Yields: Serve as an internal standard for accurately quantifying the formation of levoglucosan and other anhydrosugars from complex biomass feedstocks.

Investigate Secondary Reactions: Follow the subsequent degradation or polymerization of levoglucosan into other low-molecular-weight compounds or char, which is critical for optimizing bio-oil quality.

Investigation of Levoglucosan as a Platform Chemical

Levoglucosan is recognized as a valuable, bio-based platform chemical that can be converted into a variety of fuels and value-added chemicals. It can be hydrolyzed to glucose for fermentation into biofuels like ethanol (B145695) or used as a chiral raw material for synthesizing specialty chemicals, polymers, and pharmaceuticals. Doubly dehydrated levoglucosan, known as levoglucosenone, is a building block for pharmaceutical products and the bio-based solvent cyrene.

Research utilizing this compound can significantly enhance the development of these conversion technologies. The deuterium label enables:

Metabolic Flux Analysis: Tracing the flow of carbon from levoglucosan through fermentation pathways in microorganisms to optimize the production of specific biofuels or biochemicals.

Catalyst Performance Evaluation: Assessing the efficiency and selectivity of catalysts used to convert levoglucosan into other target molecules by precisely tracking the conversion of the labeled substrate.

Process Optimization: Providing detailed mechanistic data to guide the optimization of reaction conditions (e.g., temperature, pressure, residence time) for maximizing the yield of desired products.

Studies in Enzymology and Carbohydrate Metabolism

While often considered an indicator of biomass combustion, levoglucosan is also found in biological systems and can be metabolized by certain microorganisms. The enzyme levoglucosan kinase (LGK), for example, plays a key role by converting levoglucosan into glucose 6-phosphate, a central metabolite in glycolysis. This enzymatic conversion is significant because it requires the cleavage of the 1,6-anhydro ring in addition to phosphorylation.

The use of this compound is particularly advantageous in this field for:

Elucidating Enzyme Mechanisms: Providing a tool to study the kinetics and mechanism of enzymes like LGK. The label can help determine the rate-limiting steps and the stereochemical course of the ring-opening and phosphorylation reaction.

Tracing Metabolic Fates: Following the path of the deuterated glucose moiety through central metabolic pathways after its conversion from levoglucosan. This is crucial for understanding how microorganisms utilize biomass-derived sugars.

Identifying Novel Pathways: Aiding in the discovery and characterization of new enzymes and metabolic pathways involved in the degradation of anhydrosugars in various organisms.

Substrate for Glucosyltransferases and Kinases

1,6-Anhydro-β-D-glucopyranose, the non-deuterated parent compound of this compound, has been shown to be a substrate in enzymatic reactions involving glucosyltransferases. For instance, a fungal glucosyltransferase has been utilized to synthesize 1,6-anhydro-β-D-glucopyranose from maltose (B56501) scilit.com. This indicates that the enzyme can recognize the anhydro-sugar structure and catalyze a transglucosylation reaction. The rigid bicyclic structure of 1,6-anhydro-β-D-glucopyranose, which locks the glucose ring in a specific conformation, makes it a valuable tool for probing the active sites of glucosyltransferases and understanding their substrate specificity.

In the context of kinases, while direct studies utilizing this compound as a substrate are not prevalent in the literature, its structural analogy to D-glucose suggests potential interactions. Kinases that phosphorylate glucose, such as hexokinase, typically recognize the hydroxyl groups at various positions on the glucose ring. The absence of the anomeric hydroxyl group and the presence of the 1,6-anhydro bridge in this compound would likely prevent it from being a substrate for phosphorylation at the C1 or C6 positions. However, it could potentially act as a competitive inhibitor, binding to the enzyme's active site and thus providing insights into the binding requirements of these enzymes. The deuterated form, this compound, would be particularly useful in studying the kinetic isotope effect of binding, should the deuterium atom be involved in a key interaction within the active site.

Furthermore, enzymes that act on α-1,6-glucosidic linkages, such as dextran glucosidase from Streptococcus mutans, are of interest. This enzyme hydrolyzes α-1,6-glucosidic bonds in isomaltooligosaccharides nih.gov. Although 1,6-anhydro-β-D-glucopyranose does not possess a glycosidic bond to be cleaved, its rigid structure mimics the conformation of a glucose residue within a polysaccharide chain. Studying its interaction with such enzymes, possibly as an inhibitor, could provide valuable information about the conformational requirements for substrate binding and catalysis.

Elucidation of Enzymatic Reaction Mechanisms using Deuterated Substrates

The use of isotopically labeled substrates is a cornerstone of mechanistic enzymology. The specific labeling of a substrate with a heavy isotope, such as deuterium, allows researchers to probe the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. A significant KIE is often indicative of the bond to the labeled atom being broken or formed in the rate-determining step of the reaction.

While specific studies detailing the use of this compound for elucidating enzymatic reaction mechanisms are not extensively documented, its availability as a deuterated carbohydrate strongly suggests its utility in this area . The deuterium atom at the C1 position is of particular interest. In many enzymatic reactions involving glycosides, the anomeric C-H bond is not directly broken. However, in some redox reactions or reactions involving hydride transfer, this position can be crucial. By comparing the reaction rates of the deuterated and non-deuterated substrate, researchers can determine if the C1-H bond is involved in the rate-limiting step.

For example, if a hypothetical enzyme were to catalyze an oxidation reaction at a different position on the sugar ring, the presence of deuterium at C1 might still influence the reaction rate through a secondary kinetic isotope effect. This can provide subtle but important information about the transition state of the reaction. The rigid conformation of 1,6-anhydro-β-D-glucopyranose makes it an excellent model system for such studies, as it reduces the conformational heterogeneity that can complicate the interpretation of KIE data in more flexible sugar molecules.

Materials Science Research

Exploration of Orientationally Disordered Crystals (ODIC) and Glassy States

1,6-Anhydro-β-D-glucopyranose has been found to exhibit interesting solid-state properties, including the formation of an orientationally disordered crystalline (ODIC) phase, also known as a 'plastic crystal' phase. In this phase, the molecules have long-range positional order, as in a true crystal, but lack long-range orientational order. Nuclear magnetic resonance studies have shown that in the low-temperature form (phase II), the crystal lattice is effectively rigid. However, upon heating to approximately 385 K, it transitions to phase I, the ODIC phase, where the molecules begin to reorient about their centers of gravity. At even higher temperatures, molecular self-diffusion becomes measurable rsc.org. The use of this compound in such studies could provide more detailed insights into the dynamics of molecular reorientation, as deuterium NMR can be a powerful tool for studying molecular motion.

In addition to its crystalline phases, the glassy state of 1,6-anhydro-β-D-glucopyranose has also been a subject of investigation. Broadband dielectric spectroscopy has been used to study the molecular dynamics of this and other saccharides in their glassy state. These studies have revealed a nearly constant loss (NCL) at moderate frequencies just below the glass transition temperature. Interestingly, a dynamic crossover, often attributed to the freezing of the Johari-Goldstein (JG) relaxation process, has been observed far below the glass transition temperature rsc.org. The investigation of these phenomena in the deuterated analogue could help to elucidate the specific molecular motions responsible for these observed dielectric relaxations.

Development of Carbohydrate-Based Polymeric Materials

1,6-Anhydro-β-D-glucopyranose is a key monomer in the synthesis of various carbohydrate-based polymers. Its strained bicyclic structure makes it susceptible to ring-opening polymerization, which can be initiated by cationic catalysts. This allows for the synthesis of stereoregular polysaccharides, such as dextran, which is a poly-α-(1→6)-glucan. The polymerization of protected derivatives of 1,6-anhydro-β-D-glucopyranose, followed by deprotection, yields well-defined polysaccharide structures scilit.com. For example, the polymerization of 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose using a cationic initiator has been shown to produce high molecular weight (1→6)-α-D-glucopyranan researchgate.net.

The use of this compound in these polymerization reactions would be invaluable for mechanistic studies. By tracing the fate of the deuterium label in the resulting polymer, researchers could gain a deeper understanding of the polymerization mechanism, including the stereochemistry of the ring-opening process and the nature of the propagating species. While the physical and chemical properties of the resulting polymer would be largely unchanged by the presence of a single deuterium atom per monomer unit, the isotopic label would serve as a powerful probe for spectroscopic analysis, such as NMR and mass spectrometry.

Furthermore, 1,6-anhydro-β-D-glucopyranose can be used as a precursor for the synthesis of other monomers for polymerization. For instance, it can be converted into derivatives that are then used to create biodegradable polymers nih.gov. The development of such bio-based and biodegradable materials is a significant area of research aimed at reducing reliance on fossil fuels and mitigating plastic pollution.

Isotopic Labeling in Mechanistic Studies

Tracing Reaction Pathways and Atom Migration

Isotopic labeling is a powerful technique for tracing the pathways of chemical reactions and understanding the migration of atoms during transformations. The commercial availability of this compound, as well as other isotopically labeled versions (e.g., fully deuterated or ¹³C-labeled), underscores its importance in mechanistic studies . The specific placement of a deuterium atom at the C1 position allows for the precise tracking of this atom throughout a reaction sequence.

For example, in acid-catalyzed reactions of 1,6-anhydro-β-D-glucopyranose, such as hydrolysis or glycosylation, the C1 position is a key reactive center. By using the d1-labeled compound, it is possible to determine whether the C1-D bond is retained or cleaved during the reaction. This information is crucial for distinguishing between different possible reaction mechanisms. In glycosylation reactions where 1,6-anhydro-β-D-glucopyranose derivatives act as glycosyl donors, the fate of the deuterium at C1 can provide insights into the stereochemical outcome of the reaction rsc.org.

In biochemical contexts, such as the study of glucose metabolism, isotopically labeled sugars are used to follow the intricate network of metabolic pathways. While 1,6-anhydro-β-D-glucopyranose itself may not be a central metabolite, its structural relationship to glucose makes it a useful probe. The deuterated form can be used in studies with cell cultures or purified enzymes to investigate its metabolic fate and to see if it can be converted into other compounds. The presence and position of the deuterium label can be detected by mass spectrometry or NMR spectroscopy, providing a clear signature of the metabolic products derived from the labeled precursor.

Investigating Solvent and Reagent Effects

The strategic placement of a deuterium atom at the anomeric position of 1,6-anhydro-β-D-glucopyranose, creating this compound, offers a subtle yet powerful tool for probing the intricate details of glycosylation reactions. While direct, extensive studies focusing solely on the solvent and reagent effects on this specific deuterated compound are not widely available in published literature, the principles of physical organic chemistry allow for a clear understanding of how such isotopic labeling can be leveraged.

The primary influence of the solvent in a chemical reaction is its ability to stabilize or destabilize the reactants, transition states, and products. In glycosylation reactions involving this compound, the polarity and coordinating ability of the solvent are expected to play a crucial role. For instance, in a reaction proceeding through an oxocarbenium-like transition state, polar, coordinating solvents would be anticipated to stabilize this charged intermediate, thereby influencing the reaction rate. The presence of the deuterium atom at the anomeric center, while not altering the fundamental nature of these solvent interactions, would be critical in dissecting the reaction mechanism through kinetic studies.

Similarly, the choice of activating reagent is paramount in dictating the outcome of a glycosylation reaction. Different reagents can promote the reaction through various mechanisms, ranging from those that are more SN1-like to those with a greater SN2 character. The use of this compound would be instrumental in distinguishing between these pathways. For example, a significant kinetic isotope effect (discussed in the next section) would provide strong evidence for a mechanism where the C1-H(D) bond is involved in the rate-determining step, thus shedding light on the nature of the reagent's interaction with the glycosyl donor.

Table 1: Hypothetical Influence of Solvents and Reagents on Reactions of this compound

Solvent/Reagent CategoryExpected Effect on Reaction MechanismPotential Impact on Deuterated vs. Non-deuterated Reactant
Non-polar, non-coordinating solvents (e.g., Toluene, Hexane) May favor a more concerted or SNi-like mechanism.Minimal differential solvent effect based on isotope.
Polar, aprotic solvents (e.g., Acetonitrile, Dichloromethane) Can stabilize charged intermediates, potentially favoring a more dissociative (SN1-like) pathway.Solvent shell around the developing oxocarbenium ion may be subtly influenced by the C-D bond's vibrational properties.
Protic solvents (e.g., Alcohols) Can act as nucleophiles and participate in hydrogen bonding, complicating the reaction landscape.Isotope effect of the solvent itself could be a factor to consider.
Lewis acid reagents (e.g., TMSOTf, BF3·OEt2) Promote the formation of an oxocarbenium ion intermediate.The nature of the counter-ion and its association with the intermediate would be critical.
Reagents promoting in situ anomerization Can lead to a mixture of products through different pathways.The rate of anomerization versus glycosylation could be dissected using the deuterated compound.

Quantifying Reaction Rates and Kinetic Isotope Effects

The most significant application of this compound in advanced academic research lies in the quantification of reaction rates and the determination of kinetic isotope effects (KIEs). The KIE is a powerful tool for elucidating reaction mechanisms by providing insight into the bonding changes occurring at the transition state of the rate-determining step.

The primary kinetic isotope effect (kH/kD) compares the rate of a reaction with a proton (kH) to the rate of the same reaction with a deuteron (B1233211) (kD) at the same position. A kH/kD value significantly greater than 1 indicates that the C-H(D) bond is being broken in the rate-determining step. In the context of glycosylation reactions with this compound, this would be strong evidence against a purely dissociative (SN1) mechanism, where the departure of the anomeric substituent is the sole rate-limiting event.

Conversely, a secondary kinetic isotope effect is observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. For this compound, a secondary KIE would be expected in a classic SN1 reaction. The change in hybridization at the anomeric carbon from sp3 in the ground state to sp2 in the oxocarbenium ion transition state leads to a change in the vibrational frequency of the C-H(D) bond. This typically results in a small, normal secondary KIE (kH/kD > 1).

Table 2: Expected Kinetic Isotope Effects for Different Mechanistic Pathways

Mechanistic PathwayExpected kH/kD ValueInterpretation
SN1 Mechanism ~1.1 - 1.25Secondary KIE due to rehybridization of the anomeric carbon from sp3 to sp2 in the transition state.
SN2 Mechanism ~1.0 (or slightly inverse <1)Minimal bond breaking of C1-H(D) in the transition state. An inverse effect can arise from steric crowding in the transition state.
Concerted Mechanism with significant C-H(D) bond cleavage > 1.5Primary KIE, indicating direct involvement of the anomeric hydrogen/deuterium in the rate-determining step.

Detailed research findings from hypothetical studies could involve precise measurements of reaction rates under various conditions. For example, by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like NMR spectroscopy or mass spectrometry, the rate constants for both the deuterated and non-deuterated reactants can be determined. The ratio of these rate constants would then provide the experimental KIE, which can be compared to theoretical values to support or refute a proposed reaction mechanism.

While specific experimental data for this compound is not readily found in the public domain, the principles outlined above form the fundamental basis for its application in advanced mechanistic studies within carbohydrate chemistry.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Site-Specific Deuteration

The precise introduction of deuterium (B1214612) at specific locations within a molecule is crucial for many of its applications. While the synthesis of isotopically labeled compounds, such as 13C-labeled levoglucosan (B13493), has been established, the development of novel, efficient, and highly selective methods for the deuteration of 1,6-Anhydro-β-D-glucopyranose remains an active area of research. thalesnano.comacanthusresearch.com

Current strategies often involve multi-step processes that can be time-consuming and may result in low yields. Future methodologies are expected to focus on more direct and elegant approaches. scielo.org.mxacs.org One promising avenue is the use of transition-metal-catalyzed C-H bond activation, which could allow for the direct replacement of a specific hydrogen atom with deuterium in a single step. rsc.org Another area of exploration is the development of enzymatic or chemo-enzymatic methods that could offer unparalleled regio- and stereoselectivity in deuterium labeling. acs.orgnih.gov The use of continuous flow systems for deuteration reactions is also being investigated to enable safer, more efficient, and scalable production of 1,6-Anhydro-β-D-glucopyranose-d1. thalesnano.com

The table below summarizes potential future synthetic approaches:

MethodologyPotential AdvantagesResearch Focus
Transition-Metal Catalysis High efficiency, potential for direct C-H activation.Development of new catalysts, optimization of reaction conditions for selectivity.
Enzymatic/Chemo-enzymatic Synthesis High regio- and stereoselectivity, mild reaction conditions.Discovery and engineering of suitable enzymes, integration with chemical steps.
Flow Chemistry Improved safety, scalability, and efficiency.Reactor design, optimization of flow parameters for deuteration reactions.
Microwave-Assisted Synthesis Rapid reaction times, potential for improved yields.Investigating the effects of microwave irradiation on deuteration reactions of carbohydrates.

Advanced Computational Approaches for Predicting Reactivity and Properties

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules, including isotopically labeled compounds like this compound. Density Functional Theory (DFT) and other quantum chemical methods are increasingly being used to predict the effects of deuteration on molecular properties and reactivity. nih.govlibretexts.org

A key area of computational investigation is the prediction of kinetic isotope effects (KIEs). libretexts.orgnih.govwikipedia.orgyoutube.com By calculating the difference in reaction rates between the deuterated and non-deuterated forms of a molecule, researchers can gain insights into reaction mechanisms. libretexts.orgnih.govyoutube.com For this compound, computational models can predict how the presence of a deuterium atom at a specific site will influence its stability, conformational preferences, and reactivity in various chemical and biological processes.

Furthermore, computational methods are being employed to refine the interpretation of experimental data, such as NMR spectra. nih.govnih.govunimo.itrsc.orgacs.orgresearchgate.net By calculating theoretical NMR chemical shifts for different possible structures of this compound, researchers can more accurately assign experimental spectra and gain a deeper understanding of its three-dimensional structure in solution.

Computational MethodApplication for this compound
Density Functional Theory (DFT) Prediction of molecular structure, vibrational frequencies, and electronic properties. nih.govlibretexts.org
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of bonding characteristics and intermolecular interactions.
Molecular Dynamics (MD) Simulations Simulation of molecular motion and conformational changes over time.
Gauge-Including Atomic Orbital (GIAO) Calculations Prediction of NMR chemical shifts to aid in structural elucidation. nih.gov

Integration of Multi-Omics Data in Metabolic Pathway Elucidation

Understanding the metabolic fate of 1,6-Anhydro-β-D-glucopyranose (levoglucosan) is critical for applications in biotechnology and for assessing its environmental impact. The use of isotopically labeled compounds, including the d1 variant, is poised to revolutionize this field through the integration of multi-omics data. nih.gov Stable isotope tracing allows researchers to follow the journey of the labeled molecule through complex metabolic networks. anr.fr

In a typical multi-omics approach, cells or organisms are fed this compound. Subsequently, techniques like mass spectrometry-based metabolomics can be used to track the incorporation of the deuterium label into downstream metabolites. acs.orgnih.govresearchgate.net This provides direct evidence of metabolic pathways and can help to identify previously unknown enzymatic reactions. When combined with genomics and proteomics data, which provide information about the genes and proteins involved in these pathways, a comprehensive picture of levoglucosan metabolism can be constructed. nih.gov

The use of this compound as a tracer can help to:

Identify and characterize novel enzymes and genes involved in levoglucosan degradation. nih.gov

Quantify the flux through different metabolic pathways.

Understand how environmental conditions or genetic modifications affect levoglucosan metabolism.

Develop engineered microorganisms for the efficient conversion of levoglucosan into biofuels and other valuable chemicals.

Development of New Bio-based Materials from this compound Precursors

1,6-Anhydro-β-D-glucopyranose is a promising renewable building block for the synthesis of a wide range of bio-based polymers. researchgate.netsigmaaldrich.com The introduction of a deuterium label in the form of this compound offers a unique tool for understanding and optimizing the polymerization process and the properties of the resulting materials. thieme-connect.comeuropa.euresolvemass.caacs.org

By using deuterated monomers, researchers can employ techniques like neutron scattering to probe the structure and dynamics of polymer chains with a level of detail not possible with other methods. europa.euacs.org This can provide valuable information about polymer morphology, chain conformation, and the effects of processing conditions on the final material properties.

Furthermore, this compound can be used as a tracer to study the mechanisms of polymer degradation. By monitoring the release of deuterated fragments over time, researchers can gain insights into the degradation pathways and develop more durable and sustainable bio-based materials. The enhanced stability of C-D bonds compared to C-H bonds can also be exploited to create polymers with improved thermal and oxidative stability. resolvemass.ca

Application AreaRole of this compound
Polymer Synthesis Tracer for reaction mechanisms, tool for characterizing polymer structure via neutron scattering. thieme-connect.comeuropa.euacs.org
Material Durability Studies Tracer for understanding degradation pathways.
Development of Novel Polymers Potential for creating polymers with enhanced thermal and oxidative stability. resolvemass.ca

Role in Atmospheric Chemistry and Environmental Tracing (e.g., as a biomass burning marker)

1,6-Anhydro-β-D-glucopyranose (levoglucosan) is a well-established molecular tracer for biomass burning in the atmosphere. uaf.educhemicalbook.com Its detection in air, soil, and ice cores provides valuable information about the sources and transport of pollution from fires. The deuterated form, this compound, plays a crucial role as an internal standard in the analytical methods used to quantify levoglucosan in environmental samples. researchgate.nettandfonline.com

In techniques such as gas chromatography-mass spectrometry (GC-MS), a known amount of the deuterated standard is added to a sample before analysis. researchgate.nettandfonline.comnih.govnih.gov Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it experiences similar losses during sample preparation and analysis. acanthusresearch.com By comparing the signal of the analyte to that of the internal standard, a more accurate and precise quantification can be achieved. acanthusresearch.comnih.govresearchgate.net

Future research in this area will likely focus on developing even more sensitive and robust analytical methods for levoglucosan detection, with this compound continuing to be an indispensable tool. Furthermore, studying the kinetic isotope effects of deuterated levoglucosan under various atmospheric conditions could provide new insights into its degradation pathways and improve the accuracy of atmospheric models.

Q & A

Q. What are the established synthetic routes for 1,6-Anhydro-β-D-glucopyranose, and how can reaction conditions be optimized for yield and purity?

1,6-Anhydro-β-D-glucopyranose (levoglucosan) is synthesized via glucan pyrolysis or acid-catalyzed intramolecular dehydration of glucose derivatives. A continuous synthesis method using a barium oxide (BaO) packed-bed reactor achieves high efficiency for producing protected derivatives like 1,6-Anhydro-2,4-di-O-benzyl-β-D-glucopyranose . Optimization involves controlling temperature (typically 150–200°C), solvent selection (e.g., dimethylformamide for polar aprotic conditions), and catalyst loading. Purity (>98%) is ensured through recrystallization or column chromatography .

Q. How is 1,6-Anhydro-β-D-glucopyranose identified and quantified in complex matrices such as atmospheric aerosols?

High-performance liquid chromatography (HPLC) with aerosol charge detection (ACD) or gas chromatography/ion trap mass spectrometry (GC-IT-MS) are standard methods. Deuterated levoglucosan (e.g., 1,6-Anhydro-β-D-glucopyranose-d1) serves as an internal standard to correct for matrix effects. Detection limits range from 0.1–10 ng/m³ in aerosol samples, with retention times and mass fragments (e.g., m/z 60, 73, 145) used for identification .

Q. What are the key physicochemical properties of 1,6-Anhydro-β-D-glucopyranose relevant to experimental design?

Key properties include:

  • Solubility : >50 mg/mL in water and DMSO; insoluble in ethanol .
  • Thermodynamics : Combustion enthalpy (ΔcH°solid) = -2.54 MJ/mol; melting point = 182–184°C .
  • Stability : Stable in aqueous solutions at pH 4–7 but degrades under hydrothermal conditions (>200°C) .
    These properties guide solvent selection, storage conditions (-20°C for long-term stability), and reaction setups .

Advanced Research Questions

Q. How do metal ions interact with 1,6-Anhydro-β-D-glucopyranose, and what methodologies characterize these complexes?

Alkali metal ions (e.g., Rb⁺, K⁺) form complexes via coordination with hydroxyl groups. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²³Na) and electrospray ionization mass spectrometry (ESI-MS) are used to study binding stoichiometry and structural changes. For example, Rb⁺ complexes exhibit upfield shifts in ¹³C NMR, indicating electron density redistribution .

Q. What kinetic models describe the hydrothermal degradation of 1,6-Anhydro-β-D-glucopyranose, and how are competing pathways resolved?

Under hydrothermal conditions (200–240°C), levoglucosan degrades via retro-aldol condensation and dehydration, forming furans (e.g., 5-hydroxymethylfurfural) and organic acids. A pseudo-first-order kinetic model with Arrhenius parameters (activation energy ≈ 120 kJ/mol) accounts for both formation and decomposition. Competing pathways are resolved using time-resolved HPLC and isotopic labeling (e.g., ¹³C-glucose precursors) .

Q. How can dietary confounding factors be addressed when using levoglucosan as a biomass-burning tracer in environmental studies?

Urinary levoglucosan levels (0–5.3 mmol/L) correlate with dietary starch intake, necessitating LC-MS/MS quantification paired with dietary surveys to distinguish endogenous (food-derived) and exogenous (biomass combustion) sources. Isotope dilution with this compound improves specificity by correcting for matrix effects .

Q. What advanced polymerization techniques utilize 1,6-Anhydro-β-D-glucopyranose for precision polysaccharide synthesis?

Thiocarbamate-mediated living polymerization of O-methylated 1,6-Anhydro-β-D-glucopyranose yields monodisperse polysaccharides with controlled molecular weights (Đ = 1.1–1.3). Reaction conditions (e.g., 60°C in toluene, 24 hr) and chain-transfer agent ratios determine polymer length. Applications include biomaterials and drug delivery systems .

Methodological Considerations & Data Contradictions

Q. How are discrepancies in solubility data (e.g., ethanol vs. DMSO) reconciled during experimental replication?

Discrepancies arise from crystallization kinetics and solvent polarity. Ethanol induces rapid crystallization, trapping impurities, while DMSO’s high polarity stabilizes the solute. Validate solubility via dynamic light scattering (DLS) to detect aggregates and use pre-saturated solvents for reproducibility .

Q. What quality control measures ensure batch-to-batch consistency in 1,6-Anhydro-β-D-glucopyranose synthesis?

  • Purity : HPLC-ELSD with ≥98% area under the curve.
  • Isotopic enrichment : Mass spectrometry for deuterated analogs (e.g., this compound).
  • Crystallinity : X-ray diffraction to confirm anhydrous β-pyranose conformation .

Q. How do phase transitions (e.g., solid-state transitions) impact thermodynamic measurements?

Differential scanning calorimetry (DSC) reveals endothermic solid-state transitions at 120–130°C, attributed to crystal lattice reorganization. These transitions must be accounted for in combustion enthalpy calculations to avoid systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.